7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the chloroacetylation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The reaction is carried out using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetyl group.
Major Products Formed
Substitution: Formation of new amides or thioesters.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. The chloroacetyl group may play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(Chloroacetyl)benzazepines: Similar structure with variations in the substituents on the benzazepine ring.
Cyanoacetamides: Compounds with a cyano group instead of a chloroacetyl group, showing different reactivity and applications.
Uniqueness
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific chloroacetyl functional group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXTRQJGGDABT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596923 |
Source
|
Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154195-54-7 |
Source
|
Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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